molecular formula C23H27N3O B4614983 2,5,8-trimethyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one

2,5,8-trimethyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one

Cat. No.: B4614983
M. Wt: 361.5 g/mol
InChI Key: WWGQIEBZDRMBRC-UHFFFAOYSA-N
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Description

2,5,8-Trimethyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one is a synthetic organic compound with a molecular formula of C23H27N3O. This compound is characterized by its quinoline core structure, which is substituted with methyl groups and a phenylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

2,5,8-trimethyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c1-16-9-10-17(2)22-21(16)23(27)20(18(3)24-22)15-25-11-13-26(14-12-25)19-7-5-4-6-8-19/h4-10H,11-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGQIEBZDRMBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)NC(=C(C2=O)CN3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-trimethyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution with Methyl Groups:

    Attachment of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction of the quinoline derivative with 4-phenylpiperazine in the presence of a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trimethyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

2,5,8-Trimethyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one has been explored for various scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5,8-trimethyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to neurotransmitter receptors such as serotonin and dopamine receptors, influencing their activity.

    Pathways Involved: By modulating receptor activity, the compound can affect signaling pathways related to mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.

    2-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl)methanol: A compound with similar structural features, used in pharmaceutical research.

Uniqueness

2,5,8-Trimethyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one is unique due to its specific substitution pattern on the quinoline core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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